2-Methyl-1,3-diphenyl-1H-indene
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Overview
Description
2-Methyl-1,3-diphenyl-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of two phenyl groups and a methyl group attached to the indene core. It is a colorless liquid at room temperature and has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation of diphenylmethane with methylcyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which undergoes intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-1,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-diphenyl-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar structure but without the phenyl and methyl substitutions.
2-Methylindene: Similar to 2-Methyl-1,3-diphenyl-1H-indene but lacks the phenyl groups.
1,3-Diphenylindene: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which confer specific chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
51310-26-0 |
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Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-1,3-diphenyl-1H-indene |
InChI |
InChI=1S/C22H18/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)22(16)18-12-6-3-7-13-18/h2-15,21H,1H3 |
InChI Key |
RESMERCDIMIFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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